(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 102245-22-7
VCID: VC0026373
InChI: InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1
SMILES: CC1CC(=O)C=CC1C(C)C
Molecular Formula: C10H16O
Molecular Weight: 152.237

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one

CAS No.: 102245-22-7

Cat. No.: VC0026373

Molecular Formula: C10H16O

Molecular Weight: 152.237

* For research use only. Not for human or veterinary use.

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one - 102245-22-7

Specification

CAS No. 102245-22-7
Molecular Formula C10H16O
Molecular Weight 152.237
IUPAC Name (4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
Standard InChI InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1
Standard InChI Key XQTVBJNIDHXCNX-WPRPVWTQSA-N
SMILES CC1CC(=O)C=CC1C(C)C

Introduction

Chemical Identity and Structural Characteristics

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is a cyclohexene derivative with a carbonyl functional group. This compound belongs to the broader class of cyclic monoterpenoids, which are naturally occurring organic compounds composed of two isoprene units.

Basic Identification Parameters

The compound is characterized by several identifying parameters that establish its unique chemical identity:

ParameterValue
CAS Number102245-22-7
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.237 g/mol
IUPAC Name(4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
Standard InChIInChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1
Standard InChIKeyXQTVBJNIDHXCNX-WPRPVWTQSA-N
SMILES NotationCC1CC(=O)C=CC1C(C)C
PubChem Compound ID21725225

These identifiers provide a standardized reference system for the compound in chemical databases and literature.

Structural Features

The molecular structure of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one features:

  • A six-membered cyclohexene ring

  • An unsaturated C=C bond between positions 2 and 3

  • A ketone functional group (C=O) at position 1

  • A methyl substituent at position 5 with R configuration

  • A propan-2-yl (isopropyl) group at position 4 with R configuration

The cyclohexene backbone provides conformational flexibility while the specific stereochemistry at positions 4 and 5 dictates the spatial orientation of the methyl and isopropyl substituents. The cis arrangement of these groups significantly influences the compound's three-dimensional structure and, consequently, its reactivity and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one can be inferred from its structure and compared with related compounds.

Physical Properties

While specific experimental data for this exact compound is limited in the provided sources, some properties can be predicted based on its structure:

  • Physical State: Likely a colorless to pale yellow liquid at room temperature, based on similar monoterpene ketones

  • Solubility: Probably poorly soluble in water due to its predominantly hydrocarbon structure, but likely soluble in organic solvents such as ethanol, acetone, and ether

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The ketone group at position 1 can participate in typical carbonyl reactions, including:

    • Nucleophilic addition reactions

    • Reduction to alcohols

    • Condensation reactions

  • The C=C double bond can undergo:

    • Addition reactions (e.g., hydrogenation, halogenation)

    • Epoxidation

    • Dihydroxylation

  • The stereochemistry at positions 4R and 5R creates a specific spatial arrangement that may influence the stereoselectivity of reactions occurring at these or adjacent positions.

Structural Comparison with Related Compounds

It is informative to compare (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one with structurally related compounds identified in the available literature.

Comparison with (4R,5R)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one

The compound (4R,5R)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one shares similar stereochemistry but differs in functional group placement:

Feature(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one(4R,5R)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Molecular FormulaC₁₀H₁₆OC₁₀H₁₆O₂
Molecular Weight152.237 g/mol168.23 g/mol
Functional GroupsKetone at C-1, Double bond between C-2 and C-3Ketone at C-1, Hydroxyl at C-4, Methyl at C-2, Double bond between C-2 and C-3
Stereochemistry4R, 5R4R, 5R

The additional hydroxyl group and differently positioned methyl group in the latter compound result in different physical properties and reactivity patterns .

Comparison with (1R,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol

Another related compound, (1R,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol, represents an alcohol analog:

Feature(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one(1R,4R)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol
Molecular FormulaC₁₀H₁₆OC₁₀H₁₈O
Molecular Weight152.237 g/mol154.25 g/mol
Functional GroupsKetone at C-1, Double bond between C-2 and C-3Hydroxyl at C-1, Methyl at C-1, Double bond between C-2 and C-3
Stereochemistry4R, 5R1R, 4R

This compound has been reported in natural sources including Zanthoxylum schinifolium and Eucalyptus sparsa, suggesting potential ecological roles for this class of compounds .

Industrial and Research Applications

Based on the chemical structure and properties of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one, several potential applications can be inferred:

Research Value

The compound may serve as:

  • Synthetic intermediate: A building block for the synthesis of more complex natural products or pharmaceutical compounds.

  • Stereochemical model: A system for studying stereoselective reactions and structure-activity relationships.

  • Pharmacological probe: A tool for investigating biological pathways, particularly if it demonstrates specificity for certain receptors or enzymes.

Future Research Directions

Several promising avenues for further investigation of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one include:

Comprehensive Characterization

A complete experimental determination of physical properties would be valuable, including:

  • Melting/boiling point

  • Optical rotation

  • Solubility parameters

  • Spectroscopic data (NMR, IR, MS)

Biological Screening

Systematic evaluation of biological activities such as:

  • Antimicrobial activity against various pathogens

  • Anti-inflammatory effects in cellular and animal models

  • Antioxidant capacity

  • Toxicity profiling

Structure-Activity Relationships

Development of a series of structural analogs with systematic modifications to:

  • Explore the impact of stereochemistry on biological activity

  • Identify positions where modifications enhance desired properties

  • Optimize physical properties for specific applications

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